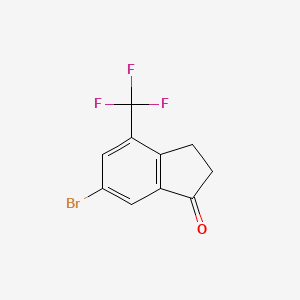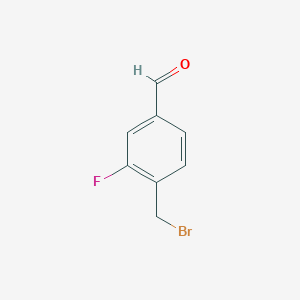
Ester pinacolique de l'acide aminométhylboronique chlorhydrate
Vue d'ensemble
Description
Aminomethylboronic acid pinacol ester hydrochloride is a boronic ester derivative with the molecular formula C7H17BClNO2 and a molecular weight of 193.4794 g/mol . This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Applications De Recherche Scientifique
Aminomethylboronic acid pinacol ester hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Aminomethylboronic acid pinacol ester hydrochloride is a valuable building block in organic synthesis . .
Mode of Action
The compound is known to undergo catalytic protodeboronation, a process that involves the removal of a boron atom from the molecule . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This is a valuable but relatively unknown transformation .
Biochemical Pathways
The protodeboronation process is part of the hydromethylation sequence, which has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B . .
Result of Action
The result of the action of Aminomethylboronic acid pinacol ester hydrochloride is the production of new compounds through the process of hydromethylation and protodeboronation . These processes have been used in the synthesis of various compounds, including methoxy protected (−)-Δ8-THC, cholesterol, δ- ®-coniceine, and indolizidine 209B .
Action Environment
The action of Aminomethylboronic acid pinacol ester hydrochloride can be influenced by various environmental factors. For instance, the compound is typically stored at a temperature of 2-8°C . .
Analyse Biochimique
Biochemical Properties
Aminomethylboronic acid pinacol ester hydrochloride plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known for its ability to form stable complexes with enzymes and proteins, which can be utilized in various catalytic processes . The compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds that can inhibit or activate these enzymes. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors.
Cellular Effects
Aminomethylboronic acid pinacol ester hydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism . The compound can induce apoptosis in certain cell types by disrupting mitochondrial function and activating caspases. Additionally, it has been observed to inhibit cell proliferation in cancer cells, making it a potential candidate for anticancer therapies.
Molecular Mechanism
The molecular mechanism of aminomethylboronic acid pinacol ester hydrochloride involves its interaction with biomolecules at the molecular level. The compound binds to the active sites of enzymes, forming reversible covalent bonds that can either inhibit or activate the enzyme’s activity . This binding can lead to conformational changes in the enzyme, affecting its function and stability. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aminomethylboronic acid pinacol ester hydrochloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to the compound has been shown to affect cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of aminomethylboronic acid pinacol ester hydrochloride vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
Aminomethylboronic acid pinacol ester hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s and other oxidoreductases, affecting metabolic flux and metabolite levels . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, aminomethylboronic acid pinacol ester hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound is known to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects. Understanding its transport and distribution is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of aminomethylboronic acid pinacol ester hydrochloride is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. This subcellular localization is important for understanding the compound’s mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aminomethylboronic acid pinacol ester hydrochloride can be synthesized through various methods. One common approach involves the reaction of aminomethylboronic acid with pinacol in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the boronic ester facilitated by the presence of pinacol .
Industrial Production Methods
Industrial production of aminomethylboronic acid pinacol ester hydrochloride often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Aminomethylboronic acid pinacol ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic ester to its corresponding borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include boronic acids, boranes, and substituted boronic esters. These products are valuable intermediates in organic synthesis and medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Aminomethylboronic acid pinacol ester hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various molecular targets. Its versatility makes it a valuable tool in both synthetic and medicinal chemistry .
Propriétés
IUPAC Name |
(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BNO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPPDIFJIGRZOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1380567.png)



![tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1380574.png)








![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol](/img/structure/B1380590.png)
